

# ErSO-TFPy: A Paradigm Shift in ER+ Breast Cancer Therapy Through Selective Cytotoxicity

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Compound of Interest		
Compound Name:	ErSO-TFPy	
Cat. No.:	B15618925	Get Quote

A new small molecule, **ErSO-TFPy**, demonstrates remarkable selectivity and potency in eradicating estrogen receptor-positive (ER+) breast cancer cells, offering a significant advancement over traditional therapies. By inducing a unique form of cell death, **ErSO-TFPy** effectively eliminates tumors in preclinical models, including those resistant to current treatments.

Researchers, scientists, and drug development professionals are continually seeking more effective and less toxic treatments for ER+ breast cancer, which accounts for a majority of breast cancer cases. Current therapies, such as tamoxifen, are often cytostatic, meaning they inhibit tumor growth but may not eliminate the cancer cells, leading to long-term treatment and the potential for resistance and recurrence. **ErSO-TFPy**, a derivative of the parent compound ErSO, represents a novel therapeutic strategy by inducing rapid and selective necrosis in ER+ cancer cells.[1][2][3]

# **Unprecedented Selectivity and Potency**

**ErSO-TFPy**'s primary advantage lies in its profound selectivity for ER+ cells. This selectivity is achieved by leveraging the presence of the estrogen receptor alpha (ER $\alpha$ ) to trigger a lethal cascade specifically within cancer cells, while sparing healthy ER-negative (ER-) cells.[1][4] This targeted approach minimizes the off-target effects often associated with traditional cancer therapies.

## In Vitro Efficacy: A Quantitative Comparison



The cytotoxic effects of **ErSO-TFPy** have been quantified across a panel of ER+ and ER-breast cancer cell lines, demonstrating its high potency against ER+ cells and minimal impact on ER- cells. While direct head-to-head studies with tamoxifen under identical conditions are limited in the reviewed literature, a comparison of reported half-maximal inhibitory concentrations (IC50) highlights the significant potency of **ErSO-TFPy**.

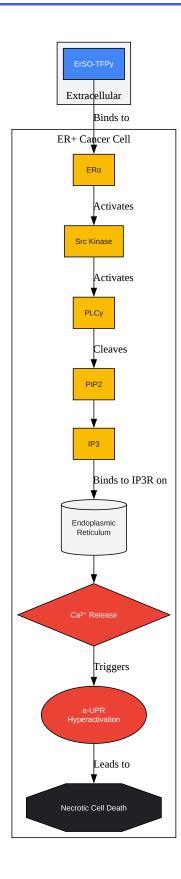
Compound	Cell Line (ER Status)	IC50 (μM)	Citation(s)
ErSO-TFPy	MCF-7 (ER+)	~0.005	[4]
4-hydroxytamoxifen	MCF-7 (ER+)	0.008 - 4.0	[5][6]
ErSO-TFPy	T47D (ER+)	Not explicitly reported, but potent	[4]
4-hydroxytamoxifen	T47D (ER+)	0.750 - 4.3	[1][6]
ErSO-TFPy	MDA-MB-231 (ER-)	>10	[4]
4-hydroxytamoxifen	MDA-MB-231 (ER-)	18	[7]

Table 1. Comparison of in vitro cytotoxicity (IC50) of **ErSO-TFPy** and 4-hydroxytamoxifen (the active metabolite of tamoxifen) in ER+ and ER- breast cancer cell lines. Note: IC50 values for tamoxifen can vary based on experimental conditions and duration of exposure.

# Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike tamoxifen, which acts as a competitive antagonist of the estrogen receptor, **ErSO-TFPy** functions as a novel activator of a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[2][8] In its normal state, the a-UPR is a pro-survival pathway that helps cells prepare for an increase in protein synthesis. **ErSO-TFPy** binds to ER $\alpha$  and triggers a sustained and overwhelming activation of the a-UPR, leading to catastrophic cellular stress and ultimately, necrotic cell death.[8][9]









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